molecular formula C10H11NO2S B15214003 1-(Thiophen-2-ylmethyl)piperidine-2,4-dione

1-(Thiophen-2-ylmethyl)piperidine-2,4-dione

Cat. No.: B15214003
M. Wt: 209.27 g/mol
InChI Key: VESZOOIDVSVROO-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)piperidine-2,4-dione is a compound with the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol . This compound features a piperidine ring substituted with a thiophene group at the 2-position and a ketone group at the 4-position. The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-(Thiophen-2-ylmethyl)piperidine-2,4-dione can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carboxaldehyde with piperidine-2,4-dione under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(Thiophen-2-ylmethyl)piperidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced thiophene derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can introduce new functional groups.

    Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.

Scientific Research Applications

1-(Thiophen-2-ylmethyl)piperidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)piperidine-2,4-dione involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

1-(Thiophen-2-ylmethyl)piperidine-2,4-dione can be compared with other thiophene-containing compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and industry.

Biological Activity

1-(Thiophen-2-ylmethyl)piperidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to a class of compounds known as piperidine derivatives. The presence of the thiophene moiety enhances its biological activity by influencing its interaction with biological targets. The general structure can be represented as follows:

CxHyNzOa\text{C}_x\text{H}_y\text{N}_z\text{O}_a

where xx, yy, zz, and aa denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

The compound exhibits multiple mechanisms of action, including:

  • Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1) : TDP1 is a promising target for antitumor therapy. Studies have shown that derivatives containing similar structures can inhibit TDP1 with IC50 values in the submicromolar range, indicating potent activity against cancer cells .
  • Antimycobacterial Activity : Research on related piperidine derivatives has demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL for resistant strains .

Antitumor Activity

A series of studies have evaluated the antitumor potential of piperidine derivatives similar to this compound. The following table summarizes key findings on their efficacy against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
20dHCT-1160.65TDP1 inhibition
21dMCF-70.55TDP1 inhibition
Cst-22HepG-22.9Induction of apoptosis
Cst-24MCF-735.0Cell cycle arrest

The data indicates that compounds derived from the piperidine framework exhibit varying degrees of cytotoxicity, particularly in cancer cell lines such as HCT-116 and MCF-7.

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown promise in antimicrobial applications:

CompoundPathogenMIC (µg/mL)Selectivity Index
8M. tuberculosis (standard)2>500
9M. tuberculosis (resistant)4>500

These findings suggest that certain derivatives are selective and non-toxic to human cells while effectively inhibiting pathogenic growth.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiophene and piperidine rings significantly impact biological activity. For instance:

  • Substituents on the Thiophene Ring : The introduction of halogen groups has been shown to enhance binding affinity to target enzymes such as TDP1.
  • Piperidine Modifications : Variations in substituents at different positions on the piperidine ring influence the overall potency and selectivity against specific cancer types.

Case Studies

Several case studies illustrate the effectiveness of related compounds:

  • Case Study on TDP1 Inhibition : A study demonstrated that compounds with a thiophene substituent exhibited IC50 values below 5 µM against TDP1, suggesting potential for combination therapies with existing chemotherapeutics .
  • Antimycobacterial Efficacy : A derivative was found to be effective against resistant M. tuberculosis strains, showing promise for future drug development targeting tuberculosis .
  • Anti-inflammatory Properties : Some derivatives have also been evaluated for anti-inflammatory effects, showing a reduction in inflammatory markers in preclinical models .

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

1-(thiophen-2-ylmethyl)piperidine-2,4-dione

InChI

InChI=1S/C10H11NO2S/c12-8-3-4-11(10(13)6-8)7-9-2-1-5-14-9/h1-2,5H,3-4,6-7H2

InChI Key

VESZOOIDVSVROO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CC1=O)CC2=CC=CS2

Origin of Product

United States

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